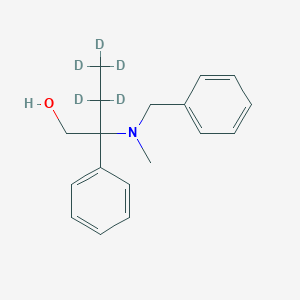

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 is a deuterated chemical compound with the molecular formula C18H18D5NO and a molecular weight of 274.41 g/mol. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 typically involves the deuteration of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the deuterium labeling, which is crucial for its applications in research .

Analyse Des Réactions Chimiques

Types of Reactions

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.

Applications De Recherche Scientifique

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Chemistry: Used as a reference standard for chemical identification, qualitative, and quantitative analysis.

Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and interactions.

Industry: Applied in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to track the compound’s behavior in biological systems, providing insights into its metabolic fate and interactions with enzymes and receptors.

Comparaison Avec Des Composés Similaires

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 is unique due to its deuterium labeling, which distinguishes it from similar compounds such as:

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol: The non-deuterated version of the compound.

2-(N-Benzyl-N-methyl)amino-2-phenylpropanol: A structurally similar compound with a different alkyl chain.

The deuterium labeling provides enhanced stability and allows for more precise tracking in research applications, making this compound a valuable tool in scientific studies.

Activité Biologique

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5, a deuterated analog of a phenethylamine derivative, has garnered attention in pharmacological research due to its structural similarities to known psychoactive compounds. This article delves into its biological activity, focusing on receptor interactions, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C18H18D5NO, with a molecular weight of 274.41 g/mol. Its structure includes a benzyl group and a methyl group attached to the nitrogen atom, contributing to its biological activity through interactions with various receptors.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant activity at serotonin receptors, particularly the 5-HT2A receptor. The introduction of the N-benzyl substitution has been shown to enhance both binding affinity and functional activity at these receptors.

Receptor Binding Affinity

A study exploring the SAR of N-benzyl substituted phenethylamines found that these compounds generally possess high affinity for the 5-HT2A receptor. For instance, analogs with specific substitutions demonstrated binding affinities in the subnanomolar range, indicating strong interactions with this receptor type .

| Compound | Binding Affinity (nM) | Functional Activity (EC50) |

|---|---|---|

| 2C-B | 0.29 | 0.074 |

| 6b | High | Moderate |

| 1b | Highest | 0.074 |

The mechanism by which this compound exerts its effects likely involves agonism at the 5-HT2A receptor. This receptor is implicated in various neurological processes, including mood regulation and perception, making it a target for psychoactive substances.

Study on Anticancer Properties

Recent investigations have also explored the potential anticancer properties of related compounds. A series of thiazole derivatives were synthesized and evaluated for their antiproliferative activity against cancer cell lines. The study identified that structural modifications at the benzyl position significantly influenced cytotoxicity against human leukemia (U-937) and melanoma (SK-MEL-1) cells .

| Compound Structure | IC50 (µM) U-937 | IC50 (µM) SK-MEL-1 |

|---|---|---|

| Benzyl derivative | 0.5 | 0.3 |

| Fluorinated analog | 0.8 | 0.7 |

Neuropharmacological Effects

In another study focusing on neuropharmacological effects, compounds with similar structures were evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving tubulin inhibition and cell cycle disruption . The findings suggest that modifications in the side chains can lead to enhanced biological activities relevant for therapeutic applications.

Structure-Activity Relationships (SAR)

The SAR studies indicate that variations in the N-benzyl group significantly alter both binding affinity and selectivity for serotonin receptors. For example:

- N-(2-Hydroxybenzyl) substitutions showed increased selectivity towards the 5-HT2A receptor.

- Electron-withdrawing groups at specific positions on the phenyl ring correlated with increased potency and selectivity.

Propriétés

IUPAC Name |

2-[benzyl(methyl)amino]-3,3,4,4,4-pentadeuterio-2-phenylbutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-3-18(15-20,17-12-8-5-9-13-17)19(2)14-16-10-6-4-7-11-16/h4-13,20H,3,14-15H2,1-2H3/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCKSRCCDDRZCQ-WNWXXORZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(C1=CC=CC=C1)N(C)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(CO)(C1=CC=CC=C1)N(C)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.